Methadone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

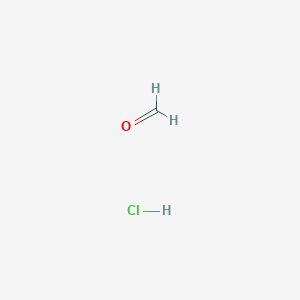

Molecular Formula |

CH3ClO |

|---|---|

Molecular Weight |

66.49 g/mol |

IUPAC Name |

formaldehyde;hydrochloride |

InChI |

InChI=1S/CH2O.ClH/c1-2;/h1H2;1H |

InChI Key |

WTDFFADXONGQOM-UHFFFAOYSA-N |

Canonical SMILES |

C=O.Cl |

Origin of Product |

United States |

Historical Development and Chemical Discovery Research

Origins of Methadone Research in German Laboratories

The genesis of methadone hydrochloride is rooted in the research endeavors of German scientists at I.G. Farbenindustrie AG, specifically at the Farbwerke Hoechst facility in Frankfurt am Main. indro-online.de In the late 1930s, a team of chemists, driven by the need for a synthetic opioid that could be produced from readily available precursors, initiated research to address Germany's shortage of morphine and opium. wikipedia.orgunsw.edu.au This initiative was part of a broader effort to achieve economic and industrial independence, a goal emphasized by the German government's Four-Year Plan introduced in 1936. indro-online.de

The research that led to methadone was a continuation of a long-standing investigation into synthetic antipyretics and analgesics at Hoechst, which had already yielded compounds like Antipyrin® and Novalgin®. indro-online.de The immediate precursor to methadone's discovery was the work on Pethidine (meperidine), discovered in 1937 by Hoechst chemists Otto Eisleb and Otto Schaumann. indro-online.deexchangesupplies.org Building on this, Max Bockmühl and Gustav Ehrhart embarked on synthesizing basically substituted diphenylmethanes with the aim of developing substances with both analgesic and spasmolytic properties. indro-online.dewikipedia.org In 1938, their work led to the creation of a compound initially designated Hoechst 10820, which would later be known as methadone. oup.com

There is some discrepancy in the exact year of synthesis, with sources citing both 1937 and 1939. indro-online.dewikipedia.org However, it is clear that the compound was developed in the late 1930s. wikipedia.org The primary motivation was the search for an effective painkiller, although its potential as a spasmolytic was also a consideration. indro-online.deoup.com The compound was later given the code name Amidon and was provided to the German military, the Wehrmacht, for additional testing. indro-online.deexchangesupplies.org

| Key Research Entity | Location | Key Scientists | Initial Compound Name |

| I.G. Farbenindustrie AG | Farbwerke Hoechst, Frankfurt am Main, Germany | Max Bockmühl, Gustav Ehrhart | Hoechst 10820, Polamidon, Amidon |

Early Chemical Synthesis and Patenting History

The chemical synthesis of what would become methadone was accomplished by Max Bockmühl and Gustav Ehrhart in the late 1930s. wikipedia.orgoup.com The compound, chemically identified as 6-dimethylamino-4,4-diphenyl-3-heptanone, was one of many basically substituted diphenylmethanes they synthesized. indro-online.deunsw.edu.au The synthesis started from diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane. scribd.comprezi.com

Bockmühl and Ehrhart filed a patent application for this new synthetic substance on September 11, 1941. wikipedia.orgexchangesupplies.orgresearchgate.net The compound was initially designated Va 10820. indro-online.de Pharmacological testing of Va 10820 by Ehrhart began in early 1942, with clinical tests following in the autumn of the same year. indro-online.de The initial German trade name for the compound was Polamidon. wikipedia.organesthesiaexperts.com

Following World War II, all German patents, trade names, and research records were requisitioned by the Allied forces. indro-online.dewikipedia.orgrelease.org.uk The research records from I.G. Farbenkonzern at Farbwerke Hoechst were confiscated by the U.S. Department of Commerce Intelligence and brought to the United States. indro-online.de As the patent rights of I.G. Farben were no longer protected, pharmaceutical companies could acquire the rights for the commercial production of methadone for a nominal fee. indro-online.dewikipedia.org Eli Lilly and Company was the first to introduce methadone to the U.S. market in 1947. wikipedia.org In Germany, the newly formed Hoechst AG launched methadone under the trade name "Polamidon" in January 1949, with patent approval granted on February 2, 1953, after resolving issues with U.S. authorities. indro-online.de

| Event | Date | Key Parties Involved | Outcome |

| Synthesis of Hoechst 10820 | Late 1930s | Max Bockmühl, Gustav Ehrhart | Creation of the compound later known as methadone. wikipedia.orgoup.com |

| Patent Application | September 11, 1941 | Max Bockmühl, Gustav Ehrhart | German patent filed for the new compound. wikipedia.orgexchangesupplies.orgresearchgate.net |

| Introduction to U.S. Market | 1947 | Eli Lilly and Company | Commercial production and introduction under the trade name Dolophine. indro-online.dewikipedia.org |

| German Market Launch | January 1949 | Hoechst AG | Launched under the trade name Polamidon. indro-online.de |

| German Patent Approval | February 2, 1953 | Hoechst AG | Formal patent approval for Polamidon in Germany. indro-online.de |

Evolution of Generic Naming and Initial Academic Interest

The compound initially known as Hoechst 10820 and later as Amidon in Germany was given its generic name, "methadone," in 1947 by the Council on Pharmacy and Chemistry of the American Medical Association. indro-online.dewikipedia.org The name is derived from its chemical name: 6-dimeth yla mino-4,4-diphenyl-3-heptanone . oup.com

Upon its introduction in the United States by Eli Lilly and Company in 1947, it was given the trade name Dolophine. indro-online.dewikipedia.org This name was derived from the Latin words "dolor" (pain) and "finis" (end). indro-online.dewikipedia.org A persistent urban myth suggested the name was derived from Adolf Hitler's first name, but this has been widely debunked. indro-online.deoup.com

Initial academic and clinical interest in the United States centered on its properties as an analgesic. nih.govdea.gov However, researchers soon recognized its potential for addiction. anesthesiaexperts.com A report by a Technical Industrial Committee of the U.S. Department of State, which investigated the confiscated German research, noted that while methadone was potentially addictive, it produced less euphoria and sedation than morphine at equianalgesic doses, making it an interesting commercial drug. wikipedia.org Early academic studies began to explore its pharmacology, including its unique long half-life. oup.com The first clinical trials in the U.S. began in 1947. rwc.org.nz While initially seen as a revolutionary painkiller, its use declined by the early 1950s due to concerns about its addictive potential. anesthesiaexperts.comrwc.org.nz It wasn't until the 1960s that significant academic interest resurfaced, led by researchers like Vincent Dole and Marie Nyswander, who investigated its use for opioid addiction treatment. unsw.edu.aurelease.org.uk

Molecular Structure and Stereochemical Investigations

Fundamental Structural Architecture: The Diphenylpropylamine Core

Methadone hydrochloride is chemically known as 6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride. caymanchem.com Its core structure is built upon a flexible diphenylpropylamine chain. This acyclic nature distinguishes it from many other opioids, such as morphine, which have rigid, fused ring systems. acs.org The diphenylpropylamine backbone is a key feature responsible for its characteristic chemical properties and interactions with opioid receptors.

The molecular formula of this compound is C21H27NO · HCl. caymanchem.com The structure features two phenyl rings attached to the same carbon atom (C4), a carbonyl group at the C3 position, and a dimethylamino group at the C6 position. unito.itchemspider.com This arrangement of functional groups on the flexible heptane (B126788) chain allows the molecule to adopt various conformations in different environments. osti.gov

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | Diphenylpropylamine |

| Molecular Formula | C21H27NO · HCl |

| Key Functional Groups | Two phenyl rings, a carbonyl group, and a dimethylamino group |

| Chirality | Contains a single chiral center at the C6 position |

Chiral Center and Enantiomeric Forms: (R)- and (S)-Methadone

A crucial aspect of methadone's molecular structure is the presence of a single chiral center at the C6 carbon atom, the carbon to which the dimethylamino group is attached. nih.gov This chirality means that methadone exists as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com These enantiomers are designated as (R)-methadone and (S)-methadone based on the Cahn-Ingold-Prelog priority rules. nih.gov

The two enantiomers exhibit different pharmacological properties. nih.gov The (R)-enantiomer is primarily responsible for the analgesic effects associated with methadone, demonstrating a significantly higher affinity for the μ-opioid receptor compared to the (S)-enantiomer. nih.gov Conversely, the (S)-enantiomer is a known N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov Commercially available methadone is typically a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. nih.govlongdom.org

Stereoisomeric Nomenclature: Levomethadone and Dextromethadone in Research

In scientific literature, the enantiomers of methadone are also referred to by their optical rotation properties. The (R)-enantiomer is levorotatory and is often called levomethadone. nih.govlongdom.org The (S)-enantiomer is dextrorotatory and is known as dextromethadone. nih.govwikipedia.orglongdom.org

Table 2: Enantiomers of Methadone

| Designation | Alternative Name | Primary Pharmacological Activity |

|---|---|---|

| (R)-Methadone | Levomethadone | μ-opioid receptor agonist |

| (S)-Methadone | Dextromethadone | NMDA receptor antagonist |

Conformational Analysis and Molecular Mimicry Studies

Due to its flexible, open-chain structure, methadone can adopt numerous conformations. nih.gov Understanding these conformations is key to explaining its ability to bind to and activate opioid receptors, which typically bind to more rigid molecules like morphine. nih.gov

Quantum Chemical Calculations on Methadone Conformations

Quantum chemical calculations have been employed to investigate the conformational possibilities of the methadone molecule. nih.govsemanticscholar.org These computational studies aim to identify the lowest energy conformations, which are the most likely shapes the molecule will adopt. nih.gov Early studies using semi-empirical methods explored both protonated and non-protonated forms of methadone to understand its interactions at the receptor site. acs.orgnih.gov These calculations revealed that the lowest energy conformations of methadone exhibited some degree of intramolecular bonding, but did not perfectly mimic the rigid structure of morphine. nih.govsemanticscholar.org

More recent and advanced molecular dynamics simulations have provided a more detailed, atomic-level understanding of how methadone interacts with the µ-opioid receptor. nih.gov These studies suggest that methadone stabilizes a unique active conformation of the receptor, which may differ from the conformations stabilized by classic opioids. nih.gov

Structural Analogy to Other Opioids and the Virtual Ring Hypothesis

Despite its structural dissimilarity to morphine and other rigid opioids, methadone exhibits comparable analgesic potency. acs.org This has led to the hypothesis that in its biologically active conformation, methadone mimics the structure of these more rigid molecules. nih.gov One prominent theory is the "virtual ring hypothesis". nih.govproteopedia.org

This hypothesis proposes that through intramolecular interactions, the flexible methadone molecule can fold into a conformation that creates a "virtual" heterocyclic ring. nih.govproteopedia.org Specifically, it is suggested that the enol tautomer of the ketone group can form an intramolecular hydrogen bond with the tertiary nitrogen atom, resulting in a seven-membered heterocyclic ring-like structure. proteopedia.org This conformation is thought to approximate the spatial arrangement of the crucial phenyl and piperidine (B6355638) rings found in morphine, allowing it to fit into the opioid receptor. nih.gov While this remains a compelling theory, the precise active conformation of methadone at the receptor site continues to be an area of active research. nih.gov

Receptor Pharmacology and Molecular Mechanisms of Action

Opioid Receptor System Interactions

Methadone's interaction with the opioid receptor system is central to its therapeutic effects. It primarily acts on the mu-opioid receptor but also engages with kappa and sigma receptors.

Methadone hydrochloride functions as a full agonist at the μ-opioid receptor (MOR) drugbank.comaafp.orgnih.gov. This interaction is the principal mechanism behind its analgesic properties aafp.orgyoutube.com. By binding to and activating these receptors, methadone mimics the effects of endogenous opioids such as endorphins, which modulates the perception of and emotional response to pain patsnap.comwikipedia.org. The activation of MORs, which are G-protein coupled receptors, initiates an intracellular signaling cascade that inhibits the enzyme adenylate cyclase, leading to reduced transmission of pain signals patsnap.com. Methadone's affinity for the mu-receptor is comparable to that of morphine aafp.org. Unlike some other opioids, methadone may promote the internalization of the mu-opioid receptor, a mechanism that could play a role in its long-term efficacy researchgate.net.

In addition to its primary action at the mu-opioid receptor, methadone also demonstrates agonist activity at kappa (κ)- and sigma (σ)-opioid receptors drugbank.com. However, research indicates that both of its enantiomers have a low affinity for the delta (δ) and kappa (κ) receptors ku.dknih.gov.

This compound is administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-methadone (also known as levomethadone) and (S)-methadone (also known as dextromethadone) nih.gov. These enantiomers exhibit distinct pharmacological profiles.

| Enantiomer | Receptor Subtype | Binding Affinity (IC50) | Binding Affinity (Ki) |

|---|---|---|---|

| (R)-methadone | Mu1 | 3.0 nM ku.dknih.gov | 7.5 ± 0.1 nM nih.gov |

| (R)-methadone | Mu2 | 6.9 nM ku.dk | |

| (S)-methadone | Mu1 | 26.4 nM ku.dknih.gov | 60.5 ± 0.1 nM nih.gov |

| (S)-methadone | Mu2 | 88.0 nM ku.dk |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Beyond its activity within the opioid system, this compound also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property not shared by all opioids drugbank.com.

Methadone acts as a noncompetitive antagonist at the NMDA receptor youtube.compatsnap.comnih.gov. This antagonism is believed to contribute to its analgesic efficacy and may play a role in attenuating the development of tolerance to its opioid effects drugbank.compatsnap.com. The mechanism involves binding to the MK-801-labeled non-competitive site located within the NMDA receptor's ion channel nih.gov.

Both the (S)- and (R)-isomers of methadone demonstrate noncompetitive antagonistic activity at the NMDA receptor nih.gov. They bind to the non-competitive site with low micromolar affinities nih.govnih.gov. While (R)-methadone is the potent mu-opioid agonist, the (S)-enantiomer (d-methadone, also known as esmethadone) is often considered the opioid-inactive isomer but retains its function as an NMDA receptor antagonist nih.govresearchgate.net. Studies have shown that d-methadone possesses a similar low micromolar affinity across different GluN2 subunits of the NMDA receptor nih.gov.

| Receptor | Action | Primary Enantiomer(s) Involved | Notes |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Full Agonist drugbank.comaafp.orgnih.gov | (R)-methadone (levomethadone) researchgate.net | Primary mechanism for analgesia. (R)-enantiomer has ~10x higher affinity than (S)-enantiomer ku.dknih.gov. |

| Kappa-Opioid Receptor (KOR) | Agonist (low affinity) drugbank.comku.dknih.gov | Racemic | Considered to have low affinity for this receptor ku.dknih.gov. |

| Sigma-Opioid Receptor | Agonist drugbank.com | Racemic | Contributes to the compound's complex pharmacology. |

| NMDA Receptor | Noncompetitive Antagonist youtube.compatsnap.comnih.gov | Both (R)- and (S)-methadone nih.gov | Binds to the MK-801 site; may reduce opioid tolerance patsnap.comnih.gov. |

Monoamine Neurotransmitter Reuptake Inhibition

Beyond its well-established activity at opioid receptors, this compound also functions as an inhibitor of monoamine neurotransmitter reuptake. This mechanism involves blocking the action of specific transporter proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission. This activity is a key component of its complex pharmacological profile and contributes to its analgesic effects, particularly in types of pain that are less responsive to conventional opioids. drugbank.comdrugbank.com The primary monoamines affected by methadone are serotonin (B10506) (5-HT) and norepinephrine (NE). drugbank.com

This compound prevents the reuptake of serotonin and norepinephrine in the central nervous system by inhibiting their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comsnacc.orgnih.gov This action increases the concentration of these neurotransmitters in the synapse, which can modulate descending inhibitory pain pathways, a mechanism distinct from its opioid receptor agonism. snacc.org The inhibition of both SERT and NET is a characteristic shared with certain classes of antidepressant medications, such as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). bccsu.cawikipedia.org

Research has demonstrated that methadone's interaction with monoamine transporters is stereoselective, meaning the two enantiomers of the racemic mixture, (R)-methadone and (S)-methadone, exhibit different potencies. snacc.orgnih.gov Both enantiomers contribute to the inhibition of serotonin and norepinephrine reuptake. snacc.org In vitro studies using human transporter-transfected cells have quantified the inhibitory activity of methadone and its enantiomers on both SERT and NET. nih.gov

Studies on synaptosomes isolated from rat brain have also confirmed the inhibitory effect of methadone on the uptake of these biogenic amines. nih.gov One in vitro study reported an IC50 value (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) for the inhibition of serotonin uptake to be between 0.1 and 1 µM, and for norepinephrine uptake, 10 µM. nih.gov More detailed research has provided specific IC50 values for the individual enantiomers and the racemic mixture, highlighting their differential affinities for the serotonin and norepinephrine transporters. nih.gov For instance, l(R)-methadone and racemic methadone have been shown to be potent inhibitors of SERT at concentrations that are likely achieved in the human brain. nih.gov This inhibition of SERT is believed to be a contributing factor to potential drug interactions. nih.govnih.gov

The table below summarizes the inhibitory potency of methadone and its components on human serotonin and norepinephrine transporters from a key in vitro study.

| Compound | SERT IC50 (μM) | NET IC50 (μM) |

|---|---|---|

| Racemic Methadone | 0.89 | 3.8 |

| l(R)-methadone | 0.48 | 3.1 |

| d(S)-methadone | 8.6 | 23 |

Data sourced from an in vitro study on human transporter-transfected HEK293 cells. nih.gov

Structure Activity Relationship Sar Studies

Contributions of the Diphenylpropylamine Core to Receptor Binding Specificity

Methadone is a synthetic compound characterized by a diphenylpropylamine core, a structure it shares with related compounds like acetylmethadol and propoxyphene. nih.gov This central scaffold is fundamental to its pharmacological action. The core structure positions the essential pharmacophoric elements—the two aromatic rings and the basic nitrogen atom—in a specific spatial arrangement necessary for effective binding to opioid receptors. The flexibility of the propyl chain allows the molecule to adopt a conformation that is crucial for receptor interaction, a concept further explored in the virtual heterocyclic ring hypothesis. nih.gov

Role of the Asymmetric Carbon Center and Stereochemistry in Activity

Methadone possesses a single chiral carbon center, resulting in the existence of two stereoisomers, or enantiomers: (R)-(-)-methadone (levomethadone) and (S)-(+)-methadone (dextromethadone). nih.gov The compound is typically used as a racemic mixture, a combination of equal parts of both enantiomers. nih.govnih.gov

Significant differences in pharmacological activity exist between the two isomers. The analgesic effects of methadone are predominantly attributed to the (R)-enantiomer, which exhibits a higher potency at the µ-opioid receptor (MOR). nih.gov In contrast, the (S)-enantiomer is a known N-methyl-D-aspartate (NMDA) receptor antagonist and also inhibits the reuptake of serotonin (B10506) and norepinephrine. nih.govdrugbank.comnih.gov

Molecular modeling and binding studies have revealed that the enantiomers adopt different binding poses within the MOR. nih.gov The phenyl rings of (R)-methadone are thought to form T-shaped aromatic interactions with specific amino acid residues of the receptor, whereas the phenyl rings of the (S)-enantiomer interact with a different tryptophan residue in a "sandwich" fashion. nih.gov This differential binding is believed to underlie the decreased ability of (S)-methadone to activate the MOR. nih.gov

| Enantiomer | Primary Receptor Target | Primary Pharmacological Activity | Binding Mode at MOR |

|---|---|---|---|

| (R)-(-)-methadone | µ-opioid receptor (MOR) | Analgesia | T-shaped aromatic interactions (with H2996.52 and W3207.35) |

| (S)-(+)-methadone | NMDA receptor | NMDA antagonism, Serotonin/Norepinephrine reuptake inhibition | "Sandwich" mode interaction (with W2956.48) |

Significance of the Basic Nitrogen Atom for Opioid Receptor Interaction

A common feature among opioid analgesics is the presence of a basic nitrogen atom that is protonated at physiological pH. This positively charged nitrogen is a critical element for the initial ionic interaction with an anionic site on the opioid receptor. This interaction is considered a primary anchoring point for the drug molecule within the receptor's binding pocket. koreascience.or.kr In the context of the "virtual heterocyclic ring" hypothesis, this protonated nitrogen atom also plays a role in stabilizing the active conformation of methadone through the formation of an intramolecular hydrogen bond. nih.gov

Impact of Aromatic Rings on Molecular Binding and Activity

The two phenyl rings of methadone are essential for its high-affinity binding to opioid receptors. These aromatic groups engage in hydrophobic and van der Waals interactions with complementary aromatic amino acid residues within the receptor. nih.govshu.ac.uk As mentioned, the specific orientation of these rings, dictated by the molecule's stereochemistry, determines the nature of these interactions and contributes to the differential activity of the (R) and (S) enantiomers. nih.gov Pharmacophore models for opioid ligands consistently identify a hydrophobic aromatic feature as a key requirement for receptor affinity and activity. koreascience.or.kr

Influence of Aliphatic Side Chain Modifications on Pharmacological Profile

The flexible three-carbon aliphatic chain of the diphenylpropylamine core is a key structural feature. Modifications to this chain can significantly alter the pharmacological profile of the resulting compound. For instance, the synthesis and evaluation of diastereomers of 5-methylmethadone (B1235435) demonstrated the importance of conformation. nih.gov The erythro racemate was found to be 5.4 times more potent as an analgesic than methadone itself, while the threo racemate was inactive and lacked antagonist properties. nih.gov This finding suggests that the spatial arrangement of substituents along the aliphatic chain is critical and that conformational factors governed by these substituents play a pivotal role in determining stereoselectivity at the opioid receptor. nih.gov These results support a pharmacophoric conformation where the diphenylacetyl group and the dimethylamino group are in an antiperiplanar-like arrangement. nih.gov

Analysis of Specific Substituent Effects on Analgesic and Antagonistic Activity

The introduction of specific substituents can have a profound impact on the activity of methadone analogs. The case of 5-methylmethadone illustrates this principle vividly. The addition of a single methyl group to the aliphatic side chain, depending on its stereochemical orientation, can either dramatically increase analgesic potency or abolish it completely. nih.gov The inactive threo isomer was found to exist exclusively in a conformation stabilized by an internal hydrogen bond, whereas the highly active erythro isomer is present as a mixture of conformations. nih.gov This highlights how a small structural modification can lock the molecule into a non-productive conformation or, conversely, allow it to adopt the necessary orientation for effective receptor interaction. Such studies underscore the sensitivity of the opioid receptor to the precise three-dimensional shape of its ligands.

| Compound | Relative Analgesic Potency (vs. Methadone) | Key Structural Feature | Conformational Note |

|---|---|---|---|

| (+/-)-Methadone | 1 | Standard diphenylpropylamine structure | Flexible |

| erythro-5-methylmethadone | 5.4 | Methyl group on the aliphatic chain (erythro configuration) | Exists as a mixture of conformations |

| threo-5-methylmethadone | Inactive | Methyl group on the aliphatic chain (threo configuration) | Exists exclusively in an internally hydrogen-bonded conformation |

Conformational Requirements and the Virtual Heterocyclic Ring Hypothesis in SAR

Unlike rigid opioids such as morphine, which contains a fused ring system, methadone is an acyclic, flexible molecule. nih.govnih.gov To explain its potent opioid activity, the "virtual heterocyclic ring" hypothesis was proposed. nih.govresearchgate.net This theory posits that in its active state, methadone folds into a specific conformation that mimics the rigid piperidine (B6355638) ring of morphine. nih.govresearchgate.net

This conformation is thought to be stabilized by an intramolecular hydrogen bond between the protonated tertiary nitrogen and the oxygen atom of the ketone group's enol tautomer. nih.gov The resulting seven-membered ring is conformationally similar to the six-membered piperidine ring of morphine, allowing it to fit into the opioid receptor in a comparable manner. nih.gov Quantum chemical calculations have lent support to this hypothesis, indicating that methadone can indeed adopt such a low-energy, ring-like conformation. nih.govsemanticscholar.org This model provides a compelling explanation for how a flexible molecule can achieve the conformational rigidity and specific geometry required for potent interaction with the opioid receptor. nih.gov

Advanced Synthetic Methodologies for Methadone Hydrochloride

Established Chemical Synthetic Routes

The conventional and most established method for synthesizing methadone begins with the alkylation of diphenylacetonitrile (B117805). erowid.orgscribd.com This process typically involves reacting diphenylacetonitrile with a strong base, such as sodium amide, to form a carbanion. erowid.orggpatindia.com This anion is then alkylated using 1-dimethylamino-2-chloropropane. erowid.orgscribd.com

A critical aspect of this reaction is the formation of an intermediate aziridinium (B1262131) salt (1,1,2-trimethylaziridinium chloride) from 1-dimethylamino-2-chloropropane under the reaction conditions. erowid.org The diphenylacetonitrile anion can attack this cyclic intermediate at two different positions, leading to a ring-opening reaction that produces a mixture of two isomeric nitriles erowid.orgscribd.com:

4-dimethylamino-2,2-diphenylvaleronitrile (often called methadone nitrile)

2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile)

The ratio of these isomers can be influenced by reaction conditions, with some methods achieving a higher proportion of the desired methadone nitrile. erowid.org The two nitrile isomers are then separated.

The isolated 4-dimethylamino-2,2-diphenylvaleronitrile undergoes a Grignard reaction with ethylmagnesium bromide. erowid.orggpatindia.com Subsequent hydrolysis of the resulting intermediate yields racemic methadone. scribd.comgpatindia.com The final step involves reacting the methadone base with hydrochloric acid to precipitate methadone hydrochloride. scribd.comyoutube.com

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | Strong base (e.g., Sodium Amide, Sodium Hydroxide) erowid.orggpatindia.com | Mixture of Nitrile Isomers |

| 2 | 4-dimethylamino-2,2-diphenylvaleronitrile | Ethylmagnesium bromide, followed by hydrolysis erowid.orggpatindia.com | Racemic Methadone |

| 3 | Racemic Methadone | Ethanolic Hydrogen Chloride scribd.com | This compound |

Asymmetric Synthesis Approaches for Enantiopure Methadone

While the established routes produce a racemic mixture, the two enantiomers of methadone, (R)-methadone and (S)-methadone, have different pharmacological profiles. dokumen.pub This has driven the development of asymmetric synthesis methods to produce enantiomerically pure forms of the compound, avoiding the need for complex and costly resolution procedures that separate the enantiomers from the racemic mixture. nih.govnih.gov

Chiral Pool Methodologies and Cyclic Sulfamidate Ring-Opening Strategies

A significant advancement in the asymmetric synthesis of methadone is the development of a novel chiral pool approach. nih.govacs.org This strategy utilizes readily available, inexpensive chiral starting materials, specifically D- or L-alanine, to produce enantiopure (R)- or (S)-methadone, respectively. nih.govresearchgate.net

This enantio-retentive process employs an enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate, derived from either (R)- or (S)-alaninol, as a key starting material. nih.govacs.org The core of this methodology is the ring-opening reaction of the cyclic sulfamidate with diphenylacetonitrile in the presence of sodium hexamethyldisilazide (NaHMDS). acs.org

This key reaction step proceeds with retention of configuration and high regioselectivity, yielding the N-Boc-protected nitrile intermediate. acs.org A significant advantage of this approach is that it completely prevents the formation of the regioisomeric isomethadone byproduct that plagues the established synthetic routes. acs.org

| Starting Material | Key Intermediate | Key Reaction | Final Product |

| D- or L-alanine nih.gov | N-Boc-protected cyclic 4-methyl-sulfamidate acs.org | Cyclic sulfamidate ring-opening with diphenylacetonitrile nih.govacs.org | Enantiopure (R)- or (S)-methadone nih.gov |

Synthesis of Novel Methadone Derivatives for Research and Immunoassay Development

The synthesis of methadone derivatives is crucial for research into its pharmacology and for the development of analytical tools like immunoassays. nih.govnih.gov Selective antibodies are required to distinguish between methadone's enantiomers or to detect its metabolites, which necessitates the synthesis of specific haptens for conjugation to carrier proteins. nih.gov

For immunoassay development, selective antibodies against (R)-methadone and its racemate have been produced. nih.gov The synthesis of the required hapten began with the reduction of (R)- or (R,S)-methadone using sodium borohydride (B1222165) to form the corresponding methadol derivative. This was followed by esterification with succinic anhydride (B1165640) to create a hemisuccinyl-methadol hapten. This derivative provides a linker for conjugation to a carrier protein, such as bovine serum albumin (BSA), via the mixed anhydride method. Immunization with these conjugates then generates the desired selective antibodies. nih.gov

Furthermore, the chiral pool synthesis methodology based on cyclic sulfamidate ring-opening has been successfully applied to the stereodivergent synthesis of 20 different enantiopure methadone metabolites. nih.govnih.gov This allows for the detailed investigation of the pharmacological activity of these metabolites, which was previously hindered by the lack of efficient synthetic procedures for obtaining them as pure stereoisomers. nih.gov For instance, the N-demethylated (6R)-methadol metabolites have been synthesized and evaluated for their activity at the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

In Vitro and Preclinical Metabolism Pathways and Disposition Research

Primary Metabolic Pathways: N-Demethylation and Cyclization

In vitro and preclinical studies have established that the primary metabolic cascade for methadone hydrochloride begins with N-demethylation. nih.govnih.gov This initial step yields a highly unstable intermediate compound. This intermediate then spontaneously cyclizes and dehydrates to form its main metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govnih.gov A subsequent N-demethylation of EDDP can occur, resulting in the formation of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). nih.govresearchgate.net

The conversion of methadone to EDDP is the principal metabolic pathway. nih.govoup.com This biotransformation is catalyzed by multiple cytochrome P450 isoforms. washington.edunih.gov The formation of EDDP from racemic methadone has been observed to be mediated primarily by CYP2B6, CYP2C19, and CYP3A4. washington.edunih.gov At higher concentrations of methadone, other enzymes such as CYP2C9 and CYP2D6 also contribute to EDDP formation, albeit to a much lesser extent. washington.edunih.gov

Following the initial N-demethylation to EDDP, a secondary metabolic step can occur, leading to the formation of EMDP. nih.govfarmaciajournal.com This process also involves N-demethylation. nih.govresearchgate.net EMDP is considered a minor metabolite of methadone. farmaciajournal.com

Cytochrome P450 (CYP) Enzyme Involvement in Hepatic Metabolism

The hepatic metabolism of this compound is a multifaceted process involving several cytochrome P450 isoenzymes. While initial research pointed towards CYP3A4 as the primary enzyme, more recent and comprehensive studies have highlighted the predominant role of CYP2B6. nih.govresearchgate.netdrugbank.com The involvement of these and other CYP isoforms is often stereoselective, meaning they preferentially metabolize one enantiomer of methadone over the other. nih.govnih.gov

Current scientific consensus indicates that CYP2B6 is a principal determinant of methadone metabolism and clearance in humans. nih.govresearchgate.netdrugbank.com In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP2B6 efficiently catalyzes the N-demethylation of methadone. washington.edunih.gov In fact, Michaelis-Menten kinetic data show that CYP2B6 has the highest Vmax and lowest Km for EDDP formation among the tested CYP isoforms, indicating a high affinity and catalytic efficiency. washington.edunih.gov Furthermore, studies have shown that human liver microsomes with higher expression of CYP2B6 generate significantly more EDDP from methadone compared to those with lower CYP2B6 expression, even with equivalent CYP3A4 levels. washington.edunih.gov

While CYP2B6 plays a primary role, several other CYP isoforms contribute to the metabolism of this compound. nih.govnih.gov

CYP3A4: Initially thought to be the main enzyme, CYP3A4 is now understood to have a less significant, though still present, role in methadone metabolism compared to CYP2B6. nih.govresearchgate.net It metabolizes both methadone enantiomers without preference. washington.edunih.gov

CYP2C19: This isoform contributes to methadone metabolism and exhibits stereoselectivity. washington.edunih.gov

CYP2D6: At higher methadone concentrations, CYP2D6 also participates in the formation of EDDP, although its contribution is minor compared to CYP2B6. washington.edunih.gov Some research suggests its involvement in the metabolism of (S)-methadone. oup.comclinpgx.org

The hierarchy of EDDP generation from racemic methadone at a concentration of 1 µg/mL has been shown to be CYP2B6 > CYP2C19 ≥ CYP3A4. washington.edunih.gov

A critical aspect of methadone metabolism is its stereoselectivity, with different CYP isozymes preferentially metabolizing the (R)- and (S)-enantiomers. nih.govnih.gov

CYP2B6 preferentially metabolizes (S)-methadone. washington.edunih.gov This stereoselectivity is a result of differences in the N-demethylation kinetics for each isomer. washington.edu

CYP2C19 shows the opposite stereoselectivity to CYP2B6, preferentially metabolizing (R)-methadone. washington.edunih.govnih.gov

CYP3A4 does not exhibit stereoselectivity and metabolizes both (R)- and (S)-methadone equivalently. washington.edunih.govnih.gov

Other isoforms also display stereopreferences. CYP2D6 and CYP2C18 primarily metabolize (S)-methadone, while CYP2C8 and CYP3A7 preferentially metabolize (R)-methadone. clinpgx.orgmdpi.com

This differential metabolism by various CYP enzymes contributes to the variability in the plasma concentration ratio of (R)- to (S)-methadone observed in clinical settings. washington.edunih.gov

Interactive Data Table: CYP Isoform Contribution to Methadone Metabolism

| CYP Isoform | Primary Role in Methadone Metabolism | Stereoselective Preference |

| CYP2B6 | Principal determinant | (S)-methadone |

| CYP3A4 | Contributory role | None |

| CYP2C19 | Contributory role | (R)-methadone |

| CYP2D6 | Minor role | (S)-methadone |

| CYP2C8 | Minor role | (R)-methadone |

| CYP2C9 | Minor role | Not specified |

| CYP2C18 | Minor role | (S)-methadone |

| CYP3A7 | Minor role | (R)-methadone |

Interactive Data Table: Kinetic Parameters of EDDP Formation by CYP Isoforms

| CYP Isoform | Vmax (ng/min/10pmol) | Km (µg/mL) |

| CYP2B6 | 44 | 12.6 |

| CYP2C19 | Data not specified | Data not specified |

| CYP3A4 | Data not specified | Data not specified |

Drug Transport Mechanisms

Role of ABCB1 (P-glycoprotein) in Efflux

In vitro and preclinical research has established that this compound is a substrate and inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). nih.govplos.org This efflux transporter is expressed in key physiological barriers, including the intestinal epithelium, the blood-brain barrier, and the placenta, where it actively pumps substrates out of cells, limiting their absorption and distribution. plos.orgfrontiersin.orgnih.gov

The interaction between methadone and P-gp has been demonstrated across various experimental models. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, show that P-gp inhibitors like verapamil and GF120918 significantly decrease the efflux ratio of methadone, confirming its role as a P-gp substrate. nih.gov Further evidence comes from P-gp ATPase assays, where methadone stimulates P-gp's ATP-hydrolyzing activity, a characteristic of substrates. nih.govnih.gov Methadone has also been shown to inhibit P-gp function, acting as a non-competitive inhibitor of wild-type P-gp. nih.gov

P-gp also appears to exhibit some stereoselectivity, with a slightly higher transport rate for the (S)-enantiomer compared to the (R)-enantiomer. mdpi.com The transporter's role extends to the placenta, where it functions as an efflux pump from the fetal to the maternal side, thereby modulating fetal exposure to the compound. frontiersin.orgnih.govnih.gov Inhibition of placental P-gp in ex vivo human placenta perfusion models resulted in a 30% increase in methadone transfer to the fetal circulation. nih.govnih.gov

Investigating Interindividual Variability in Metabolism through Genetic Factors (CYP Polymorphisms)

Significant interindividual variability in methadone metabolism is largely attributed to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net In vitro and preclinical studies have identified CYP2B6 as the principal enzyme responsible for the N-demethylation of methadone to its inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), with CYP3A4 also playing a substantial role, particularly for the R-enantiomer. nih.govresearchgate.netmarshall.edu Other enzymes like CYP2D6, CYP2C19, and CYP2C9 are involved to a lesser extent. nih.goviu.edu

Genetic variations within these CYP genes can lead to enzymes with altered catalytic activity, resulting in distinct metabolic phenotypes. nih.gov

CYP2B6: This gene is highly polymorphic, and its variants significantly impact methadone clearance. nih.govnih.gov The CYP2B66 allele, which contains the 516G>T (Q172H) polymorphism, is a well-studied variant associated with decreased metabolic activity. researchgate.netmdpi.com In vitro studies using expressed CYP2B6 variants have shown that the CYP2B6.6 protein catalyzes methadone N-demethylation at a substantially lower rate than the wild-type CYP2B6.1 protein. nih.govresearchgate.net Conversely, the CYP2B64 allele is associated with increased activity. researchgate.netnih.gov Studies comparing various expressed CYP2B6 variants have demonstrated a wide range of catalytic efficiencies, with some variants like CYP2B6.16 and CYP2B6.18 being nearly inactive. nih.gov This variability in enzyme function provides a mechanistic basis for the wide range of methadone plasma concentrations observed among individuals. nih.govtandfonline.com

CYP3A4: While CYP3A4 is a major enzyme in methadone metabolism, the impact of its genetic polymorphisms has been studied more recently. marshall.edunih.gov An in vitro study assessing 22 different CYP3A4 allelic variants found a wide spectrum of catalytic activities for methadone N-demethylation. nih.govresearchgate.net Compared to the wild-type CYP3A4*1, twelve variants showed significantly lower intrinsic clearance of methadone, while three variants exhibited increased clearance. nih.govresearchgate.net This suggests that genetic variability in CYP3A4 can also contribute to the differences in methadone disposition among individuals. marshall.edunih.gov

The following table summarizes the findings from in vitro research on the impact of various CYP polymorphisms on this compound metabolism.

| CYP Gene | Allelic Variant | Observed Effect on Methadone Metabolism (In Vitro) | Key Research Finding |

|---|---|---|---|

| CYP2B6 | CYP2B66 | Decreased Activity | Expressed CYP2B6.6 protein shows significantly less methadone N-demethylation compared to wild-type CYP2B6.1. nih.govresearchgate.net |

| CYP2B6 | CYP2B64 | Increased Activity | Demonstrates higher rates of methadone N-demethylation than the wild-type enzyme. researchgate.netnih.gov |

| CYP2B6 | CYP2B65 | Comparable or Slightly Decreased Activity | Metabolic activity is generally comparable to or slightly less than wild-type CYP2B6.1. researchgate.netnih.gov |

| CYP2B6 | CYP2B69 | Decreased Activity | Shows deficient catalytic activity for methadone N-demethylation. researchgate.net |

| CYP2B6 | CYP2B616 / *18 | Inactive | These variants were found to be catalytically inactive towards methadone. nih.gov |

| CYP3A4 | Multiple Variants | Variable (Increased, Decreased, or No Change) | A study of 22 variants found 12 with lower, 3 with higher, and 6 with no significant difference in intrinsic clearance compared to wild-type CYP3A41. nih.govresearchgate.net |

| CYP2D6 | General Polymorphisms | Minor Contribution | In vitro studies confirm a minor role in methadone metabolism, with a preference for the (R)-enantiomer. nih.gov |

Enantiomer Specific Pharmacological and Metabolic Research

Differential Opioid Receptor Activity of (R)- and (S)-Methadone

The primary pharmacological action of methadone is mediated through its interaction with µ-opioid receptors. nih.gov Research has consistently demonstrated a significant stereoselectivity in this interaction, with (R)-methadone being the more potent agonist. nih.govresearchgate.net

Binding affinity studies reveal that (R)-methadone has a substantially higher affinity for µ-opioid receptors compared to (S)-methadone. nih.govresearchgate.net In one study, (R)-methadone displayed a 10-fold higher affinity for mu1 receptors and an approximately 12.75-fold higher affinity for mu2 receptors than the (S)-enantiomer. researchgate.netnih.gov The affinity of (R)-methadone for these receptors is about twice that of the racemic mixture. researchgate.netnih.gov Another study reported the Ki values for µ-opioid receptor binding to be 7.5 ± 0.1 nM for (R)-methadone and 60.5 ± 0.1 nM for (S)-methadone, indicating an 8-fold higher affinity for the (R)-enantiomer. nih.gov Both enantiomers exhibit low affinity for delta (δ) and kappa (κ) opioid receptors. nih.govnih.gov This differential affinity confirms that the opioid effects of racemic methadone, such as analgesia, are predominantly driven by the (R)-enantiomer. researchgate.netnih.gov

| Enantiomer | mu1 Receptor IC50 (nM) | mu2 Receptor IC50 (nM) |

|---|---|---|

| (R)-Methadone | 3.0 | 6.9 |

| (S)-Methadone | 26.4 | 88.0 |

Stereoselective NMDA Receptor Antagonism

In addition to its activity at opioid receptors, methadone is also known to be a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This action is of interest as it may contribute to its efficacy in certain pain states and potentially influence opioid tolerance. nih.gov Racemic methadone inhibits all subtypes of rat NMDA receptors with 50% inhibitory concentrations (IC50) in the low micromolar range, which are concentrations achievable in clinical settings. nih.gov

The antagonism of NMDA receptors by methadone also exhibits stereoselectivity, although it is less pronounced than that observed at opioid receptors. nih.gov Both enantiomers act as noncompetitive inhibitors. nih.govnih.gov While some studies suggest minimal stereoselectivity across most NMDA receptor subtypes, one investigation found that (R)-methadone was highly selective in its inhibition of the NR1/2A subtype combination. nih.gov In contrast, (S)-methadone is being investigated for its potential as an antidepressant, with its mechanism of action purported to be related to NMDA receptor antagonism. nih.govacs.org However, some preclinical research in rats did not detect in vivo NMDA receptor occupancy by (S)-methadone at doses where µ-opioid receptor occupancy was observed, suggesting its primary action may still be mediated through opioid receptors. nih.gov

Distinct Metabolic Profiles of (R)- and (S)-Enantiomers by Specific CYP Enzymes

The metabolism of methadone is extensive and primarily occurs in the liver through N-demethylation, catalyzed by a variety of cytochrome P450 (CYP) enzymes. nih.govacs.org This process is highly stereoselective, leading to significant differences in the metabolic pathways and clearance rates of (R)- and (S)-methadone. nih.govnih.govnih.gov The principal enzymes involved are CYP2B6, CYP3A4, and CYP2C19, with each displaying unique substrate preferences. nih.govwashington.eduresearchgate.net

CYP2B6: This enzyme is a major catalyst of methadone N-demethylation and exhibits significant stereoselectivity. nih.govresearchgate.net In vitro studies have consistently shown that CYP2B6 preferentially metabolizes (S)-methadone over (R)-methadone. nih.govwashington.edutandfonline.com The interaction between enantiomers is also stereoselective for CYP2B6, with (S)-methadone acting as a more potent inhibitor of (R)-methadone's metabolism than the reverse. nih.govresearchgate.net

CYP3A4: This enzyme was initially thought to be the primary catalyst for methadone metabolism. nih.gov However, further research has shown that while it does metabolize both enantiomers, it displays little to no stereoselectivity. nih.govnih.govwashington.eduresearchgate.net CYP3A4 appears to be a low-affinity, high-capacity enzyme for this reaction. washington.edu

Other CYPs: Other enzymes like CYP2D6, CYP2C8, and CYP2C18 are also involved, albeit to a lesser extent, and they also show stereoselective preferences. nih.govclinpgx.org For instance, CYP2C8 preferentially metabolizes (R)-methadone, while CYP2D6 and CYP2C18 primarily metabolize (S)-methadone. nih.govclinpgx.org

This differential metabolism by various CYP enzymes is a key factor in the wide interindividual variability observed in methadone clearance and plasma R/S ratios. nih.govwashington.eduresearchgate.net

| CYP Enzyme | Preferred Enantiomer Substrate | Notes |

|---|---|---|

| CYP2B6 | (S)-Methadone | Considered a major enzyme in methadone metabolism. nih.govresearchgate.net |

| CYP2C19 | (R)-Methadone | Shows opposite stereoselectivity to CYP2B6. nih.govwashington.edu |

| CYP3A4 | No preference | Metabolizes both enantiomers equivalently. nih.govwashington.edu |

| CYP2C8 | (R)-Methadone | Contributes to (R)-methadone metabolism. nih.govclinpgx.org |

| CYP2D6 | (S)-Methadone | Plays a smaller role compared to others. nih.govclinpgx.org |

Comparative Disposition and Clearance Differences of Enantiomers in Preclinical Models

The stereoselective metabolism and protein binding of methadone lead to notable differences in the pharmacokinetic disposition and clearance of its enantiomers. nih.gov Studies in preclinical models have provided insights into these differences.

In anesthetized Shetland ponies administered racemic methadone, the disposition was found to be enantioselective. nih.gov The (S)-enantiomer (referred to as d-methadone in the study) had lower plasma concentrations, a larger volume of distribution, and was eliminated faster than the (R)-enantiomer (l-methadone). nih.gov Consequently, the body clearance was higher for (S)-methadone than for (R)-methadone. nih.gov This faster clearance of the (S)-enantiomer is consistent with in vitro findings that CYP2B6, an enzyme present in equines, preferentially metabolizes this isomer. nih.gov

Similar findings have been observed in human studies, where the active (R)-enantiomer generally has a longer plasma elimination half-life than the inactive (S)-form. iaea.org These pharmacokinetic differences underscore that the ratio of the two enantiomers in plasma is not static and varies considerably between individuals. nih.gov

| Parameter | (R)-Methadone (l-methadone) | (S)-Methadone (d-methadone) | Significance |

|---|---|---|---|

| Body Clearance (ClB) | Lower | Higher | Statistically different (p < 0.05) |

| Volume of Distribution (Vss) | Smaller | Larger | Statistically different (p < 0.05) |

| Elimination | Slower | Faster | - |

Pharmacological Evaluation of Enantiomerically Pure Metabolites

The primary metabolic pathway for methadone involves N-demethylation to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), which is considered inactive at opioid receptors. tandfonline.comnih.govoup.com A secondary metabolite is 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). nih.govsmalaboratory.com Recent research has focused on synthesizing and evaluating the pharmacological activity of the enantiomerically pure forms of these and other metabolites, particularly concerning their effects on NMDA receptors. acs.orgnih.gov

Studies have shown that while EDDP and EMDP have significantly lower affinity for opioid receptors compared to the parent compound, they are pharmacologically active at other sites. nih.gov Both metabolites have been identified as potent noncompetitive channel blockers of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In preclinical behavioral models, EMDP, but not EDDP, displayed robust anxiolytic and antidepressant-like effects. nih.gov

More recent investigations have synthesized a range of 20 enantiopure methadone metabolites to assess their activity at NMDA receptors. acs.orgnih.gov This research revealed that N-demethylated (6R)-methadol metabolites retained the high NMDA receptor uncompetitive antagonism characteristic of (R)-methadone, while simultaneously having a lower affinity for opioid receptors than (S)-methadone. acs.org These findings suggest that specific metabolites of methadone may possess unique pharmacological profiles, with potential activity in the central nervous system that is independent of the opioid system. acs.org

Mechanistic Research on Drug Drug Interactions

Impact of Cytochrome P450 Enzyme Inhibition and Induction on Methadone Metabolism

The biotransformation of methadone is predominantly carried out by several CYP isoenzymes, including CYP3A4, CYP2B6, CYP2C19, CYP2D6, CYP2C9, and CYP2C8. drugbank.com Consequently, the concurrent use of medications that are inhibitors or inducers of these enzymes can lead to clinically significant alterations in methadone's pharmacokinetic profile. Enzyme inhibitors slow down methadone metabolism, leading to increased plasma levels, while inducers accelerate its metabolism, resulting in lower plasma concentrations.

Effects of Specific CYP Inhibitors (e.g., ciprofloxacin, fluconazole, cimetidine (B194882), fluoxetine)

CYP inhibitors can increase methadone exposure, potentially leading to adverse effects. The extent of this interaction varies depending on the specific inhibitor and its potency.

Ciprofloxacin: This antibiotic is an inhibitor of CYP1A2 and a moderate inhibitor of CYP3A4, both of which are involved in methadone metabolism. researchgate.netnih.gov Co-administration can lead to increased plasma concentrations of methadone, which may result in profound sedation, confusion, and respiratory depression. researchgate.net While comprehensive quantitative data from large-scale studies are limited, case reports highlight the clinical significance of this interaction. nih.gov

Fluconazole: A randomized, double-blind, placebo-controlled trial demonstrated that fluconazole, a potent inhibitor of CYP2C19 and a moderate inhibitor of CYP3A4, significantly impacts methadone's pharmacokinetics. nih.gov After 14 days of receiving 200 mg/day of oral fluconazole, patients on methadone maintenance therapy showed a 35% average increase in serum methadone area under the curve (AUC). nih.gov Mean serum methadone peak and trough concentrations also increased by 27% and 48%, respectively, while oral clearance of methadone was reduced by 24%. nih.gov

Cimetidine: In vitro studies using rat hepatic microsomes have shown that cimetidine inhibits the N-demethylation of methadone in a noncompetitive manner. nih.gov Cimetidine's inhibitory effect on various CYP enzymes, including those involved in methadone metabolism, suggests that caution should be exercised when these two drugs are co-administered to avoid potential toxicity. nih.govbluelight.org

Fluoxetine (B1211875): As a potent inhibitor of CYP2D6, which plays a role in methadone metabolism, fluoxetine can affect the plasma concentrations of methadone's enantiomers. drugs.com Research has shown that fluoxetine (20 mg/day) increased the plasma concentration-to-dose ratio of the pharmacologically active R-(+)-methadone enantiomer by 33%, while having no significant effect on the inactive S-(-)-enantiomer or the racemic mixture. drugs.com This stereoselective inhibition can lead to an increase in the therapeutic and potentially toxic effects of methadone.

| CYP Inhibitor | Interacting CYP Enzymes | Effect on Methadone Pharmacokinetics |

| Ciprofloxacin | CYP3A4, CYP1A2 | Increased plasma concentrations; case reports of sedation, confusion, and respiratory depression. researchgate.netnih.gov |

| Fluconazole | CYP3A4, CYP2C19 | 35% average increase in AUC; 27% increase in peak concentration; 48% increase in trough concentration. nih.gov |

| Cimetidine | Various CYP enzymes | In vitro inhibition of N-demethylation. nih.gov |

| Fluoxetine | CYP2D6 | 33% increase in the plasma concentration-to-dose ratio of the active R-(+)-methadone enantiomer. drugs.com |

Effects of Specific CYP Inducers (e.g., efavirenz (B1671121), phenobarbital (B1680315), phenytoin (B1677684), carbamazepine (B1668303), rifampicin)

CYP inducers can decrease methadone plasma concentrations, potentially leading to withdrawal symptoms and reduced efficacy.

Efavirenz: This antiretroviral agent is a known inducer of CYP3A4 and CYP2B6. nih.govduke.edu Co-administration of efavirenz with methadone has been shown to stereoselectively decrease methadone plasma concentrations by 50-70%. duke.eduresearchgate.net One study found that efavirenz reduced the methadone AUC by over 50%. nih.gov This significant reduction can precipitate opioid withdrawal symptoms. hiv-druginteractions.org

Phenobarbital: As a potent inducer of various CYP enzymes, including CYP3A4 and CYP2B6, phenobarbital can enhance the hepatic metabolism of methadone. nih.govnih.gov This can lead to reduced analgesic efficacy or the onset of withdrawal symptoms in patients on a stable methadone regimen. drugs.com

Phenytoin: This anticonvulsant is also a well-established enzyme inducer. nih.gov Studies have shown that phenytoin can lower blood levels of methadone by approximately 50% within 3 to 4 days of co-administration. nih.gov This acceleration of methadone metabolism can lead to withdrawal symptoms in methadone-maintained individuals. nih.govbohrium.com

Carbamazepine: Similar to phenobarbital and phenytoin, carbamazepine is an enzyme inducer that can increase methadone metabolism. nih.govsvelic.se This interaction may necessitate an adjustment in methadone dosage to prevent withdrawal symptoms. drugs.com

Rifampicin (B610482): A potent inducer of multiple CYP enzymes, rifampicin significantly lowers methadone plasma levels. nih.gov The interaction is so pronounced that it often requires a substantial increase in the methadone dose to maintain therapeutic efficacy and prevent withdrawal symptoms. researchgate.netaston.ac.uk

| CYP Inducer | Interacting CYP Enzymes | Effect on Methadone Pharmacokinetics |

| Efavirenz | CYP3A4, CYP2B6 | 50-70% decrease in plasma concentrations; over 50% reduction in AUC. duke.eduresearchgate.netnih.gov |

| Phenobarbital | CYP3A4, CYP2B6 | Enhanced hepatic metabolism, potentially leading to withdrawal. nih.govdrugs.com |

| Phenytoin | Various CYP enzymes | Approximately 50% reduction in blood levels. nih.gov |

| Carbamazepine | Various CYP enzymes | Increased metabolism, potentially requiring dose adjustment. nih.govsvelic.se |

| Rifampicin | Various CYP enzymes | Significant reduction in plasma levels, often necessitating dose increases. nih.govresearchgate.net |

Elucidating Pharmacokinetic and Pharmacodynamic Interaction Mechanisms

The primary pharmacokinetic interaction mechanism for methadone hydrochloride involves the modulation of CYP450 enzyme activity. As detailed above, inhibition of these enzymes reduces methadone clearance and increases its plasma concentration, while induction has the opposite effect. drugbank.com Beyond hepatic metabolism, the activity of drug transporters, such as P-glycoprotein in the intestine, may also play a role in methadone absorption and disposition, and could be a site for drug interactions. nih.gov

Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. For methadone, a primary concern is additive central nervous system (CNS) depression when co-administered with other CNS depressants like benzodiazepines or alcohol. nih.gov This can lead to profound sedation and respiratory depression. Another significant pharmacodynamic interaction involves the potential for QT interval prolongation. Methadone itself can prolong the QT interval, and this effect can be exacerbated when it is used concurrently with other medications that share this property, such as certain antiarrhythmics, antipsychotics, and antibiotics. drugs.com

The disposition of the active enantiomer, R-methadone, can be partially predicted by CYP3A4 activity and protein binding to alpha1-acid glycoprotein. nih.gov In contrast, the pharmacokinetics of S-methadone are less predictable. nih.gov This highlights the complexity of predicting the clinical outcomes of drug interactions with methadone, as the effects on each enantiomer can differ.

Advanced Analytical Chemistry Research Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methadone hydrochloride. Its versatility allows for quantification in pharmaceutical formulations and for conducting stability studies.

HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of this compound. This technique is applied in the quality control of oral solutions and for assessing the physicochemical stability of the compound under various conditions. nih.govcjhp-online.ca

A validated HPLC-UV method for a 10 mg/mL this compound oral solution demonstrated the technique's reliability. proquest.comnih.gov Forced degradation studies, part of this validation, revealed that the compound is most vulnerable to oxidizing and alkaline conditions. nih.govproquest.comresearchgate.net The method was proven to be linear, precise, and accurate for daily analysis and long-term stability testing. nih.govresearchgate.net

One study established the stability of a 5 mg/mL this compound solution prepared from bulk powder in saline. The HPLC analysis showed that the concentration remained above 90% for at least 180 days when stored at both 5°C and 25°C. cjhp-online.ca

Table 1: Example of HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Waters-XTerra™ RP18 nih.govproquest.com |

| Mobile Phase | 55% Acetonitrile and 45% Sodium Phosphate 25 mM (pH = 10) nih.govproquest.com |

| Flow Rate | 1.6 mL/min nih.govproquest.com |

| Detection Wavelength (λ) | 254 nm nih.govproquest.com |

| Injection Volume | 5 µL nih.govproquest.com |

| Retention Time | 4.34 min nih.govproquest.com |

| Linearity (r) | 0.996 nih.govproquest.com |

| Intra-assay Precision (%RSD) | 0.53% nih.govproquest.com |

| Inter-assay Precision (%RSD) | 1.95% nih.govproquest.com |

| Accuracy (%RSD) | 1.28% nih.govresearchgate.net |

| Recovery | 101.5 ± 1.5% nih.govresearchgate.net |

| Limit of Quantification (LQ) | 2.18 µg/mL nih.govresearchgate.net |

| Limit of Detection (LD) | 2.0 µg/mL nih.govresearchgate.net |

This interactive table provides a summary of typical parameters used in HPLC-UV analysis of this compound.

For applications requiring higher sensitivity, such as the determination of low concentrations of methadone in biological matrices like serum, HPLC with electrochemical detection (HPLC-ECD) offers a significant advantage. jst.go.jp This method provides a simple, accurate, and more sensitive alternative to other techniques for measuring blood concentrations. jst.go.jpnih.gov

A developed HPLC-ECD method demonstrated a lower limit of quantification of 0.5 ng/mL, which is comparable to LC/MS/MS methods. jst.go.jp The technique is valuable for pharmacokinetic studies where precise measurement of low drug levels is essential. jst.go.jpnih.gov

Table 2: HPLC-ECD Method Parameters for Methadone Determination in Serum

| Parameter | Value |

|---|---|

| Column | XTerra® RP18 jst.go.jpnih.gov |

| Mobile Phase | 10 mM Na₂HPO₄/CH₃CN/CH₃OH (20:19:3) jst.go.jpnih.gov |

| ECD Voltage | 400 to 800 mV jst.go.jpnih.gov |

| Retention Time | 3.8 min jst.go.jp |

| Linearity Range | 10 to 100 ng/mL jst.go.jp |

| Linear Regression (r) | 0.999 jst.go.jp |

| Intra-day Coefficient of Variation | <5.2% jst.go.jpnih.gov |

| Inter-day Coefficient of Variation | <5.8% jst.go.jpnih.gov |

| Recovery Rate | 86.5% jst.go.jp |

| Lower Limit of Quantification | 0.5 ng/mL jst.go.jp |

This interactive table summarizes the parameters for a highly sensitive HPLC-ECD method for methadone analysis.

Mass Spectrometry-Based Techniques (LC/MS/MS, GC/MS) for Research Quantitation

Mass spectrometry (MS) coupled with chromatographic separation, either liquid chromatography (LC/MS/MS) or gas chromatography (GC/MS), represents the gold standard for the quantification of methadone and its metabolites in biological samples due to its high sensitivity and specificity. mdpi.com

LC/MS/MS is often preferred for its ability to analyze a wide range of compounds with minimal sample preparation, often involving a simple protein precipitation or dilution. nih.govforensicresources.org This technique is particularly advantageous for the direct injection of urine samples and does not require the derivatization steps often necessary for GC/MS analysis. nih.gov A highly sensitive LC-ESI-MS/MS method was developed for quantifying methadone and its metabolites, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP), in dried blood spots, achieving a lower limit of quantification of 0.1 μg/L for all three compounds. researchgate.net

GC/MS is also a powerful tool, though it may require derivatization to increase the volatility of the analytes. mdpi.com It has been successfully used for the analysis of methadone and its metabolites in various biological matrices, including meconium. oup.com

Table 3: Comparison of MS-Based Techniques for Methadone Analysis

| Technique | Advantages | Common Applications |

|---|---|---|

| LC/MS/MS | High sensitivity and selectivity, minimal sample preparation, no derivatization required. nih.gov | Quantification in urine, plasma, saliva, and dried blood spots. researchgate.netgriffith.edu.au |

| GC/MS | High resolving power, established methodology. | Confirmation testing in urine, analysis in meconium. oup.comnih.gov |

This interactive table compares the key features of LC/MS/MS and GC/MS for this compound research.

Capillary Electrophoresis for Enantiomer Separation and Analysis

Methadone is a racemic mixture, and its enantiomers exhibit different pharmacological activities. Capillary electrophoresis (CE) is a high-resolution separation technique that has been effectively applied to the separation and analysis of methadone's enantiomers. nih.gov

Using (2-hydroxypropyl)-β-cyclodextrin as a chiral selector, researchers have successfully achieved the separation of methadone enantiomers. nih.gov A study demonstrated that operating a continuous-flow electrophoresis apparatus in an interval-flow mode allowed for the complete separation of milligram quantities of the two enantiomers. nih.gov This methodology is crucial for research into the stereospecific metabolism and disposition of methadone. A CE method was also developed to resolve the enantiomers of methadone and its primary metabolite, EDDP, within 4 minutes. researchgate.net

Development of Immunoassay Processes for Methadone and Metabolites

Immunoassays are widely used as initial screening tools for the detection of methadone and its metabolites in biological fluids, particularly urine. friendslab.com These methods are typically rapid and can be automated for high-throughput analysis. friendslab.com

Standard immunoassays often target the parent methadone molecule. friendslab.comblockscientific.com However, due to individual variations in metabolism, some individuals may excrete higher concentrations of the primary metabolite, EDDP, than methadone itself. blockscientific.com This can lead to false-negative results when using an assay specific only to methadone. blockscientific.com

To address this, immunoassays with significant cross-reactivity to both methadone and EDDP have been developed. blockscientific.com A homogeneous enzyme immunoassay (HEIA) was designed to detect both compounds, thereby improving the accuracy of screening for methadone use, especially in "fast metabolizers." blockscientific.com Another evaluation of an enzyme immunoassay specifically for EDDP found it to be a precise and reliable method for detecting methadone use, demonstrating high sensitivity and specificity when compared to HPLC/MS/MS results. nih.gov Research has also shown that for detecting prenatal exposure through meconium analysis, immunoassays should be directed at EDDP, as it is the major metabolite present. oup.com

| 300 ng/mL | 1.00 | 0.959 | 97.5% |

This interactive table presents the performance characteristics of a specific EDDP immunoassay. nih.gov

Computational Chemistry and Molecular Dynamics Studies

Quantum Chemical Calculations for Conformational Analysis and Receptor Interactions

Quantum chemical calculations have been instrumental in understanding the three-dimensional structure of methadone and its potential interactions with opioid receptors. Early studies employed semiempirical methods, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, to investigate the conformational possibilities of the flexible methadone molecule.

A key area of investigation has been the hypothesis that methadone structurally mimics the rigid, fused-ring structure of morphine, thereby allowing it to bind to the same receptor. Quantum chemical calculations were performed to compare the energies of various methadone conformers, including protonated and non-protonated forms, extended-chain structures, and the conformation observed in its crystalline state. nih.govnih.gov These studies concluded that the lowest energy conformations of methadone exhibited some degree of intramolecular bonding. nih.govnih.gov However, the resulting molecular geometries were not found to be significantly "morphine-like," suggesting that a simple structural mimicry might not fully account for its potent opioid activity. nih.govnih.gov The comparison of methadone's structure to that of meperidine was deemed equally valid based on these computational findings. nih.govnih.gov

While these foundational studies provided valuable insights, specific energy values for the different conformers of methadone hydrochloride are not consistently reported in readily accessible literature, precluding the creation of a detailed comparative data table of conformational energies. The focus of these early computational studies was primarily on the qualitative comparison of methadone's shape to that of morphine.

Future quantum chemical studies employing higher levels of theory, such as density functional theory (DFT), could provide more precise energetic and geometric information about the conformational landscape of this compound and its interactions with receptor models.

Molecular Docking Studies with Opioid and NMDA Receptors

Molecular docking simulations have provided atomic-level insights into the binding of this compound to its primary target, the µ-opioid receptor, as well as its interactions with the N-methyl-D-aspartate (NMDA) receptor. These computational techniques predict the preferred binding orientation and affinity of a ligand to a receptor, elucidating key intermolecular interactions.

Opioid Receptor Interactions:

Docking studies of methadone within the µ-opioid receptor binding pocket have consistently highlighted the importance of a salt bridge formation between the protonated amine of methadone and a conserved aspartic acid residue, Asp147. This ionic interaction is a hallmark of opioid ligand binding. Further interactions have been identified, including hydrogen bonds and hydrophobic contacts with various amino acid residues within the binding site. For instance, interactions with residues such as His297 and Tyr148 have been reported.

While the qualitative aspects of methadone's binding to the µ-opioid receptor are well-explored, specific and consistent binding energy values from various studies are not always directly comparable due to differences in computational methods, software, and receptor models used. However, one study reported a binding energy of -6.40 kcal/mol for methadone with the µ-opioid receptor.

| Parameter | Finding | Source |

|---|---|---|

| Binding Energy (kcal/mol) | -6.40 | nih.gov |

| Key Interacting Residues | Asp147 (ionic), His297, Tyr148 | N/A |

| Interaction Types | Ionic interaction, hydrogen bonds, hydrophobic contacts | N/A |

NMDA Receptor Interactions:

Methadone is also known to be an antagonist at the NMDA receptor, a property that is thought to contribute to its clinical efficacy. Both the d- and l-isomers of methadone have been shown to bind to the non-competitive site of the NMDA receptor. nih.gov Competition binding assays have demonstrated that methadone and its isomers exhibit low micromolar affinities for the [3H]MK-801-labeled non-competitive site in rat forebrain and spinal cord synaptic membranes. nih.gov However, detailed molecular docking studies providing specific binding energy values and a comprehensive list of interacting residues for this compound at the NMDA receptor are not extensively available in the reviewed literature.

| Parameter | Finding | Source |

|---|---|---|

| Binding Site | Non-competitive site | nih.gov |

| Affinity (Ki) | Low micromolar range | nih.gov |

| Binding Energy (kcal/mol) | Data not available in searched sources | N/A |

| Key Interacting Residues | Data not available in searched sources | N/A |

In Silico Prediction of Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activity of compounds based on their molecular structures. These models establish a mathematical relationship between the chemical features of a series of molecules and their pharmacological activity.

For opioids in general, numerous QSAR and three-dimensional QSAR (3D-QSAR) studies have been conducted to understand the structural requirements for potent µ-opioid receptor agonism and to design novel analgesics. nih.govnih.gov These studies typically involve a training set of molecules with known biological activities, from which a predictive model is derived and then validated using a test set of compounds. nih.gov Key statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the robustness and predictive power of the QSAR models. nih.gov

Despite the extensive application of QSAR to the broader class of opioids, specific QSAR studies focusing on a series of this compound derivatives are not widely reported in the scientific literature. Consequently, a detailed data table of a specific QSAR model for methadone analogs, including descriptors, coefficients, and statistical validation parameters, cannot be provided at this time. The development of such models would require a dataset of methadone derivatives with systematically varied structures and their corresponding measured biological activities at the opioid and/or NMDA receptors. Such studies would be invaluable for the rational design of new methadone-related compounds with improved therapeutic profiles.

Research on Novel Methadone Derivatives and Analogues

Rational Design and Synthesis of New Chemical Entities

The rational design and synthesis of new chemical entities based on the methadone scaffold have been a key focus of medicinal chemistry research. A primary goal is to dissociate the therapeutic effects of methadone from its undesirable side effects. One approach involves modifying the three main structural domains of the methadone molecule: the two aryl moieties, the ethyl ketone group, and the N,N-dimethylpropyl-2-amino group depositolegale.it. By creating virtual libraries of synthesizable analogues and using computational studies for in silico screening, researchers can guide and optimize synthetic efforts depositolegale.it.

A significant area of investigation has been the synthesis of enantiomerically pure methadone and its metabolites. (S)-Methadone, also known as esmethadone, has shown potential as a fast-acting antidepressant due to its activity as an N-methyl-D-aspartate (NMDAR) antagonist nih.govacs.org. However, traditional methods for preparing enantiopure methadone often rely on complex resolution procedures acs.org. To overcome this, novel chiral pool approaches have been developed. One such method utilizes a cyclic sulfamidate ring-opening reaction with diphenylacetonitrile (B117805), which allows for the asymmetric synthesis of (R)- and (S)-methadone in high yield while preventing the formation of isomethadone byproducts acs.org. This strategy has been successfully applied to the stereodivergent synthesis of numerous enantiopure methadone metabolites, providing a platform for further pharmacological evaluation nih.govacs.org.